

## Nesolicaftor: A Comparative Analysis of its Efficacy Across Diverse CFTR Mutations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Nesolicaftor** (PTI-428), a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, represents a novel therapeutic strategy for cystic fibrosis (CF). Unlike traditional correctors and potentiators, **Nesolicaftor** is designed to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for other CFTR modulators to act upon. This guide provides a comparative analysis of **Nesolicaftor**'s effect on different CFTR mutations, supported by available clinical and preclinical data, and contrasts its performance with alternative therapeutic options.

## Mechanism of Action: A Novel Approach to CFTR Modulation

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, a channel responsible for chloride ion transport across epithelial cell membranes. **Nesolicaftor** acts as a CFTR amplifier, working at the protein biogenesis level to increase the amount of newly synthesized CFTR protein.[1] This mechanism suggests a potential for broad efficacy across various CFTR mutations, as it addresses the fundamental issue of insufficient protein levels.[2] Preclinical studies in human bronchial epithelial cells have indicated that **Nesolicaftor** can nearly double the production of functional CFTR protein.[2]

### **Clinical and Preclinical Efficacy of Nesolicaftor**



**Nesolicaftor** has been primarily investigated as part of a triple combination therapy with a CFTR corrector (Posenacaftor, PTI-801) and a potentiator (Dirocaftor, PTI-808). Clinical trial data has provided insights into its efficacy, particularly for the most common CF-causing mutation, F508del.

#### **F508del Mutation**

The F508del mutation, a Class II mutation, results in a misfolded CFTR protein that is prematurely degraded. Clinical trials have demonstrated that the addition of **Nesolicaftor** to a corrector and potentiator backbone can lead to significant improvements in clinical outcomes for individuals with this mutation.

In a Phase 2 study involving patients homozygous for the F508del mutation, the triple combination of Dirocaftor, Posenacaftor, and **Nesolicaftor** resulted in a mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1) of 8 percentage points compared to placebo at day 28.[2] A corresponding mean reduction in sweat chloride concentration of 29 mmol/L was also observed.[2] For patients with one copy of the F508del mutation (heterozygous), the response was more varied, with ppFEV1 changes ranging from a decrease of 13 percentage points to an increase of 20 percentage points, and sweat chloride reductions of up to 79 mmol/L.

Another study of the triple combination in patients with two copies of the F508del mutation showed a 5% increase in ppFEV1 from baseline and a reduction in sweat chloride of 19 mmol/L from baseline (24 mmol/L compared to placebo) after 14 days of treatment with a high-dose Posenacaftor regimen.

### **Rare CFTR Mutations**

A key area of investigation for **Nesolicaftor** is its potential to treat individuals with rare CFTR mutations who are not eligible for currently approved modulators. The ongoing CHOICES (Crossover trial based on Human Organoid Individual response in CF - Efficacy Study) clinical trial is specifically designed to assess the efficacy of the Dirocaftor, Posenacaftor, and **Nesolicaftor** combination in this patient population, using a personalized medicine approach based on intestinal organoid screening.

While comprehensive clinical data for specific rare mutations are still emerging from the CHOICES trial, some preclinical data offers early insights:



- I1234\_R1239del: In a preclinical study, Nesolicaftor, in combination with the corrector Lumacaftor, was shown to increase the function of the rare I1234\_R1239del-CFTR mutation in nasal cultures.
- G542X: Conversely, a study indicated that Nesolicaftor was not able to increase the mRNA levels of the G542X nonsense mutation, suggesting limited efficacy for this type of mutation when used without a read-through agent.

Preliminary results from the HIT-CF project, which informs the CHOICES trial, showed that a combination of Dirocaftor and Posenacaftor elicited a response in 31% of assessable organoids with ultra-rare mutations. The future inclusion of **Nesolicaftor** in these organoid studies will provide a clearer picture of its broad applicability.

# Comparative Analysis with Alternative CFTR Modulators

The current standard of care for a significant portion of the CF population, including those with at least one F508del mutation, is the triple combination therapy Trikafta (elexacaftor/tezacaftor/ivacaftor). For a comprehensive comparison, it is essential to consider the efficacy of this and other approved modulators on the same mutations where data for **Nesolicaftor** is available.



| CFTR Mutation            | Nesolicaftor Combination Therapy (Dirocaftor/Posenacaftor/N esolicaftor)                                                                         | Alternative CFTR<br>Modulator Therapy (e.g.,<br>Trikafta)                                                                                                                                     |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| F508del/F508del          | ppFEV1: +8 percentage points<br>vs. placebo (28 days) Sweat<br>Chloride: -29 mmol/L vs.<br>placebo (28 days)                                     | Trikafta:ppFEV1: +10.0 percentage points vs. placebo (4 weeks)                                                                                                                                |
| F508del/Minimal Function | ppFEV1: Highly variable response (-13 to +20 percentage points) (28 days) Sweat Chloride: Highly variable response (-79 to +12 mmol/L) (28 days) | Trikafta:ppFEV1: +13.8 percentage points vs. placebo (4 weeks)                                                                                                                                |
| Rare Mutations (General) | CHOICES trial is ongoing to evaluate efficacy based on organoid response.                                                                        | Trikafta: A Phase 3 study in patients with rare mutations responsive in vitro showed a ppFEV1 improvement of 9.2 percentage points and a sweat chloride reduction of 28.3 mmol/L vs. placebo. |
| I1234_R1239del           | Preclinical data suggests functional rescue in combination with a corrector.                                                                     | Data for specific treatment with<br>Trikafta on this mutation is not<br>readily available in the<br>provided search results.                                                                  |
| G542X (Nonsense)         | Preclinical data suggests no increase in mRNA levels.                                                                                            | Generally not responsive to current corrector/potentiator modulators alone.                                                                                                                   |

## **Experimental Protocols**

The evaluation of CFTR modulator efficacy relies on a variety of sophisticated in vitro and in vivo techniques. Below are detailed methodologies for two key experimental assays cited in the assessment of **Nesolicaftor** and other CFTR modulators.



# Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay is a cornerstone of the personalized medicine approach used in the HIT-CF and CHOICES trials to predict patient response to CFTR modulators.

- Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.
- Drug Incubation: Mature organoids are seeded in 96-well plates and incubated with the CFTR modulator(s) of interest (e.g., Nesolicaftor combination) for a specified period (typically 24 hours for correctors and amplifiers).
- Assay Initiation: Organoids are stained with a live-cell dye (e.g., Calcein green). The assay is
  initiated by adding a solution containing forskolin, an adenylyl cyclase activator that
  increases intracellular cAMP and subsequently activates CFTR.
- Imaging and Analysis: Confocal live-cell microscopy is used to monitor the swelling of the
  organoids over time. The increase in the cross-sectional area of the organoids is quantified,
  with swelling being directly proportional to CFTR function (chloride and fluid secretion into
  the lumen). The area under the curve (AUC) is often used as a quantitative measure of
  CFTR activity.

# Ussing Chamber Assay for CFTR Function in Human Bronchial Epithelial (HBE) Cells

The Ussing chamber is a gold-standard electrophysiological technique to directly measure ion transport across epithelial tissues.

- Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized monolayer.
- Drug Treatment: The cultured cells are treated with CFTR modulators, such as the Nesolicaftor combination, for a defined period.
- Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides. Each side is bathed in a



physiological solution.

- Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured.
- CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding
  agonists like forskolin to the basolateral solution. The specificity of the current is confirmed
  by adding a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical side. The change in Isc
  upon stimulation and inhibition reflects the activity of the CFTR channels.

### **Visualizing the Science**

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



Click to download full resolution via product page

Experimental workflow for in vitro assessment of CFTR modulators.





Click to download full resolution via product page

Signaling pathway of CFTR modulation by **Nesolicaftor** and other modulators.



### Conclusion

**Nesolicaftor**, as a CFTR amplifier, offers a promising and distinct mechanism of action for the treatment of cystic fibrosis. Clinical data for the F508del mutation, in combination with a corrector and potentiator, demonstrates its potential to improve lung function and reduce sweat chloride concentration. The true breadth of **Nesolicaftor**'s utility, particularly for individuals with rare CFTR mutations, is the subject of ongoing research, most notably the CHOICES clinical trial. The personalized medicine approach of this trial, utilizing organoid technology, will be instrumental in identifying which of the myriad of rare CFTR mutations are responsive to this novel therapeutic strategy. While comparative data with highly effective modulators like Trikafta is still limited for many rare mutations, the continued investigation into CFTR amplifiers like **Nesolicaftor** holds the potential to expand the range of therapeutic options for a wider spectrum of the cystic fibrosis population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. huborganoids.nl [huborganoids.nl]
- 2. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [Nesolicaftor: A Comparative Analysis of its Efficacy Across Diverse CFTR Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610333#comparative-analysis-of-nesolicaftor-s-effect-on-different-cftr-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com